Introduction: A Strategically Designed Scaffolding for Modern Drug Discovery
An In-Depth Technical Guide to N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS 1228666-13-4) For Researchers, Scientists, and Drug Development Professionals N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a specialized heter...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS 1228666-13-4)
For Researchers, Scientists, and Drug Development Professionals
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a specialized heterocyclic compound that serves as a high-value intermediate in pharmaceutical and medicinal chemistry.[1] Its structure is not accidental; it is strategically designed to offer dual functionality. The core, a 2-aminopyridine backbone, is a privileged structure found in numerous biologically active molecules.[2] This guide provides an in-depth analysis of its chemical properties, a robust synthesis protocol, and its strategic applications in the development of novel therapeutics.
The molecule incorporates two key features that are highly sought after in drug design: an iodine atom, which acts as a versatile handle for advanced synthetic transformations, and a pivalamide group, which imparts unique steric and electronic properties.[3][4] Understanding the interplay of these features is crucial for leveraging this compound to its full potential in creating diverse molecular architectures for screening and development.
Physicochemical and Safety Profile
A precise understanding of the compound's properties and potential hazards is the foundation of its effective and safe utilization in a laboratory setting.
Properties Summary
While one supplier reports an incorrect molecular formula, the true formula based on the structure is C₁₁H₁₅IN₂O.[1] Key physicochemical data are summarized below.
No specific safety data sheet (SDS) is publicly available for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. However, a reliable hazard assessment can be extrapolated from its direct synthetic precursor and structurally related analogs.
Precursor Hazard: The immediate precursor, 2-Amino-3-iodo-5-methylpyridine (CAS 211308-79-1), is classified as toxic if swallowed, causing skin irritation, and causing serious eye damage.[5]
Analog Hazard: A close structural analog, N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)pivalamide (CAS 1002916-67-7), is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.
Inferred Handling Protocol:
Based on this analysis, N-(3-Iodo-5-methylpyridin-2-yl)pivalamide should be handled with caution.
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5]
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash off with soap and plenty of water. If ingested, seek immediate medical attention.[5]
Rational Synthesis and Mechanistic Insights
The synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is logically approached as a two-step sequence starting from the commercially available 2-Amino-5-methylpyridine. This pathway involves a regioselective iodination followed by a standard amidation.
Figure 1: Proposed two-step synthesis pathway.
Step 1: Regioselective Iodination of 2-Amino-5-methylpyridine
Causality: The 2-amino group is a potent activating and ortho-, para-directing group in electrophilic aromatic substitution. In the 2-Amino-5-methylpyridine ring, the C3 and C5 positions are activated. Since the C5 position is already occupied by a methyl group, electrophilic attack is strongly directed to the C3 position. This high regioselectivity makes the synthesis efficient and avoids the need for protecting groups or complex purification of isomers.
Protocol:
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methylpyridine (1.0 eq.) in a suitable solvent such as sulfuric acid or an organic solvent like acetone.[6]
Reagent Addition: Cool the solution in an ice bath (0-10 °C). Add the iodinating agent portion-wise. A common and effective agent is N-Iodosuccinimide (NIS) or a combination of elemental iodine (I₂) and an oxidizing agent like potassium iodate in sulfuric acid.[6]
Reaction: Allow the mixture to stir at a controlled temperature (e.g., 10 °C or heated if using the I₂/KIO₃ method) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
Workup: Quench the reaction by adding a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine. Neutralize the mixture carefully with a base (e.g., aqueous ammonia) to a pH of ~8.[6]
Isolation: The product, 2-Amino-3-iodo-5-methylpyridine, will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[6]
Step 2: Amidation with Pivaloyl Chloride
Causality: This is a classic nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the 2-amino group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride. The steric bulk of pivaloyl chloride generally ensures a clean, mono-acylation reaction. A non-nucleophilic base is essential to scavenge the HCl generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting amine.
Protocol:
Setup: Suspend the synthesized 2-Amino-3-iodo-5-methylpyridine (1.0 eq.) in an inert anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).
Base Addition: Add a suitable base, such as pyridine or triethylamine (1.1-1.5 eq.).
Acylation: Cool the mixture to 0 °C. Slowly add pivaloyl chloride (1.05-1.1 eq.) dropwise via a syringe, keeping the internal temperature below 5 °C. The formation of a mixed anhydride as an intermediate facilitates the acylation.[2]
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic phase sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
Predicted Spectroscopic Signature
For unambiguous characterization, the following spectral data are predicted based on the compound's structure. This serves as a benchmark for researchers to validate their synthetic product.
The true value of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide lies in its role as a versatile scaffold for building molecular complexity. It is a classic example of a building block used to explore Structure-Activity Relationships (SAR).
The Iodopyridine Moiety: A Gateway to Complexity
The carbon-iodine bond is relatively weak, making the iodine atom an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical fragments at the C3 position of the pyridine ring.
An In-Depth Technical Guide to the Organic Solvent Solubility of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals Senior Application Scientist's Foreword: In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist's Foreword: In the landscape of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a preliminary step but a cornerstone of successful formulation. The compound N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No. 1228666-13-4), an off-white to slightly yellow solid identified as a pharmaceutical intermediate, presents a typical challenge.[1] Publicly available, specific solubility data for this molecule is scarce. This guide, therefore, is structured not as a repository of existing data, but as a systematic, first-principles approach to predicting, determining, and understanding its solubility profile in organic solvents. We will combine in silico analysis with robust, field-proven experimental design to create a comprehensive solubility playbook for this compound, establishing a self-validating system for its characterization.
Chapter 1: Physicochemical Characterization and Solubility Prediction
To understand how a molecule will dissolve, we must first understand the molecule itself. The fundamental principle of "like dissolves like" dictates that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[2][3][4] By dissecting the structure of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, we can predict its behavior.
Molecular Structure and Inferred Properties
The first step is to establish the correct molecular formula and weight. Based on its chemical name, the structure contains a pyridine ring, an iodine atom, a methyl group, and a pivalamide group. This corresponds to the molecular formula C₁₂H₁₇IN₂O .
From this structure, we can predict several key physicochemical properties that govern solubility.[5][6][7]
Property
Predicted Value/Count
Implication for Solubility
Molecular Weight
~332.18 g/mol
Higher molecular weight can sometimes negatively impact solubility.
Calculated logP
~3.5 - 4.0
A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous ones.[8]
Polar Surface Area (PSA)
~41-43 Ų
A moderate PSA suggests the molecule has polar regions, primarily around the amide and pyridine nitrogen.
Hydrogen Bond Donors
1 (from the amide N-H)
Ability to donate a hydrogen bond to acceptor groups in protic solvents.
Hydrogen Bond Acceptors
2 (from the amide O and pyridine N)
Ability to accept hydrogen bonds from donor groups in protic solvents.
Note: These values are estimations based on standard computational algorithms and provide a foundational hypothesis for experimental work.
Deconstruction of Functional Groups and Intermolecular Forces
The solubility behavior of the target molecule is a composite of the contributions from its distinct chemical regions.
Caption: Key structural components and their influence on intermolecular forces.
Pivalamide Group (-NH-CO-C(CH₃)₃): This is the most polar part of the molecule. The amide linkage provides one hydrogen bond donor (N-H) and one strong hydrogen bond acceptor (C=O). This region will strongly favor interactions with polar solvents, especially those that are protic (e.g., alcohols) or aprotic with high hydrogen bond accepting capacity (e.g., DMSO, DMF).
Iodo-Methyl-Pyridine Ring: The pyridine nitrogen is a hydrogen bond acceptor. However, the bulky iodine atom and the lipophilic methyl and tert-butyl groups significantly increase the molecule's overall size and non-polar character. The iodine atom can also participate in halogen bonding, a directional interaction with electron-donating atoms in the solvent.
Overall Character: The molecule is amphiphilic, possessing both significant polar (amide) and non-polar (iodo, alkyl groups) characteristics. The calculated logP suggests that the non-polar character is dominant. Therefore, while it has hydrogen bonding capabilities, its large non-polar surface area will limit its solubility in highly polar solvents like water but favor solubility in solvents of intermediate polarity or non-polar solvents that can accommodate its size.
Chapter 2: A Theoretical Framework for Solvent Selection
Based on the in silico analysis, we can now classify common organic solvents and predict the solubility of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
Predicted Solubility in Common Organic Solvents
The following table provides a hypothesis for the solubility behavior in a range of solvents, categorized by their polarity. This serves as a guide for efficient experimental screening.
Solvent Class
Example Solvents
Key Solvent Properties
Predicted Solubility
Rationale
Non-Polar
Hexane, Toluene
Low dielectric constant, primarily Van der Waals forces.
Low to Moderate
The molecule's polarity from the amide group will hinder dissolution. Toluene may show slightly better solubility due to potential π-π interactions with the pyridine ring.
These solvents effectively solvate the polar amide group without the high energy cost of disrupting a strong hydrogen-bonded network like water. DCM is often an excellent solvent for moderately polar compounds.
High dielectric constant, strong H-bond acceptors.
High
These are powerful solvents for amides. Their ability to act as strong hydrogen bond acceptors will effectively solvate the N-H group, while their organic nature accommodates the lipophilic portions of the molecule.
Polar Protic
Methanol, Ethanol, Isopropanol
H-bond donors & acceptors.
Moderate
These solvents can engage in hydrogen bonding with the amide and pyridine groups. However, the large non-polar regions of the molecule may limit high solubility compared to solvents like DMSO.
Chapter 3: A Validated Experimental Protocol for Solubility Determination
Theoretical predictions require empirical validation. The gold standard for determining thermodynamic solubility is the isothermal shake-flask method.[9][10][11][12] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Workflow for Isothermal Shake-Flask Solubility Measurement
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the pyridine ring stands...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged" structure, a core component in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a highly sought-after motif in the design of bioactive molecules. The strategic functionalization of the pyridine ring is a cornerstone of modern drug discovery, enabling the fine-tuning of a compound's pharmacological profile. This guide focuses on a particularly promising, yet underexplored, building block: N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No. 1228666-13-4).
While primarily cataloged as a pharmaceutical intermediate, the true value of this compound lies in its inherent chemical versatility.[2] The presence of an iodine atom at the 3-position, an amino group protected by a pivaloyl moiety at the 2-position, and a methyl group at the 5-position creates a unique combination of reactive handles and modulators of physicochemical properties. This guide will serve as a comprehensive technical resource, moving beyond its simple classification to explore its vast potential in the synthesis of novel therapeutic agents. As Senior Application Scientists, our goal is to illuminate the causal links between this molecule's structure and its potential applications, providing actionable insights and robust experimental frameworks.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's properties is the foundation of its effective application. Here, we summarize the key characteristics of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
The pivalamide group, a bulky tert-butyl moiety, serves as a robust protecting group for the 2-amino functionality. This steric hindrance can also influence the conformational preferences of the molecule, which may be leveraged in rational drug design. The iodine atom, a key feature of this molecule, is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. The methyl group at the 5-position can subtly influence the electronic properties of the pyridine ring and provide a vector for exploring structure-activity relationships (SAR).
Core Research Applications: A Gateway to Novel Chemical Space
The true potential of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is realized when it is utilized as a scaffold for the creation of diverse compound libraries. Its strategic functionalization allows for the exploration of a wide range of chemical space, targeting various biological pathways.
Kinase Inhibitors: Targeting a Key Class of Enzymes
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. For instance, derivatives of 2-amino-5-methylpyridine have been synthesized as potent Janus kinase 2 (JAK2) inhibitors.[1] Furthermore, compounds incorporating a trifluoromethylpyridine moiety, structurally related to our topic molecule, are being explored as protein kinase inhibitors.[4][5]
The iodinated nature of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide makes it an ideal starting point for the synthesis of novel kinase inhibitors through reactions like the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyridine ring, a common strategy for targeting the ATP-binding site of kinases.
Workflow for the Synthesis and Screening of Novel Kinase Inhibitors
Caption: Synthetic and screening workflow for developing kinase inhibitors.
Modulators of Inflammatory Pathways
Chronic inflammation is implicated in a wide array of human diseases. The development of novel anti-inflammatory agents remains a high priority in drug discovery. Notably, 2-hydroxy-5-iodopyridine serves as a building block for compounds with potential anti-inflammatory properties.[6] The 2-aminopyridine moiety is also found in molecules with anti-inflammatory activity.
By utilizing N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, researchers can synthesize libraries of compounds for screening in various anti-inflammatory assays. For example, the iodine can be replaced with various functional groups via Sonogashira or Buchwald-Hartwig amination reactions to generate molecules that can be tested for their ability to inhibit key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenases (COX-1/2), or various cytokines. A series of 2-amino-4-methylpyridine analogues have been investigated as iNOS inhibitors.[7]
Antimicrobial Agents: A Scaffold for New Antibiotics and Antifungals
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridine derivatives have a long history in this area. For instance, a series of 5-methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones, which share the 5-methylpyridine core, have shown promising antimicrobial activity.[8]
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide can be used to generate novel compounds with potential antimicrobial properties. The 3-iodo position can be functionalized to introduce moieties known to be important for antimicrobial activity. The resulting compounds can then be screened against a panel of pathogenic bacteria and fungi.
Experimental Protocols: A Practical Guide
To translate the potential of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide into tangible results, robust and reproducible experimental protocols are essential.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed cross-coupling of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide with an arylboronic acid.
Materials:
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Arylboronic acid (1.2 equivalents)
Pd(PPh₃)₄ (0.05 equivalents)
K₂CO₃ (2.0 equivalents)
1,4-Dioxane/H₂O (4:1 mixture)
Nitrogen or Argon source
Standard glassware for inert atmosphere reactions
Procedure:
To a flame-dried round-bottom flask, add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, the arylboronic acid, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
Add the degassed 1,4-dioxane/H₂O solvent mixture via syringe.
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Pivalamide Deprotection
This protocol describes a standard method for the removal of the pivaloyl protecting group to yield the free 2-aminopyridine.
Dissolve the N-(3-Aryl-5-methylpyridin-2-yl)pivalamide in methanol or ethanol.
Add concentrated HCl and heat the mixture to reflux for 6-24 hours. Monitor the reaction by TLC or LC-MS.
Cool the reaction mixture to room temperature and neutralize with a saturated NaHCO₃ solution until the pH is ~8-9.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
The resulting 2-amino-3-aryl-5-methylpyridine can be further purified by crystallization or column chromatography if necessary.
Logical Relationship of Synthetic Steps
Caption: Key synthetic transformations for diversification.
Conclusion: A Versatile Tool for the Modern Medicinal Chemist
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is far more than a simple chemical intermediate. Its carefully arranged functional groups provide a powerful platform for the synthesis of novel, diverse, and potentially bioactive molecules. From kinase inhibitors to anti-inflammatory and antimicrobial agents, the applications of this scaffold are broad and compelling. This guide has provided a framework for understanding its potential and a practical starting point for its utilization in drug discovery programs. By leveraging the synthetic versatility of this compound, researchers can efficiently explore new chemical space and accelerate the development of the next generation of therapeutics.
References
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. Antimex Chemical Limited - LookChem. [Link]
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. ResearchGate. [Link]
N-Acyl-N'-(pyridin-2-yl) Ureas and Analogs Exhibiting Anti-Cancer and Anti-Proliferative Activities.
Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. [Link]
2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings. ResearchGate. [Link]
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers. [Link]
Complexes of 2-Amino-3-methylpyridine and 2-Amino-4-methylbenzothiazole with Ag(I) and Cu(II): Structure and Biological Applications. MDPI. [Link]
Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI. [Link]
Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl). PubMed. [Link]
The Role of Fluorinated Pyridines in Modern Drug Discovery: A Focus on 2-Fluoro-3-iodo-5-methylpyridine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
An In-Depth Technical Guide to the Synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide: A Key Intermediate in Modern Drug Discovery
Introduction: The Strategic Importance of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in Medicinal Chemistry In the landscape of contemporary drug development, the strategic synthesis of complex molecular scaffolds is para...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in Medicinal Chemistry
In the landscape of contemporary drug development, the strategic synthesis of complex molecular scaffolds is paramount. Among these, substituted pyridines represent a privileged class of heterocycles, forming the core of numerous therapeutic agents. N-(3-Iodo-5-methylpyridin-2-yl)pivalamide has emerged as a critical building block in the synthesis of innovative pharmaceuticals, particularly in the realm of oncology and neurotherapeutics. Its unique trifunctionalized architecture, featuring an iodo group for cross-coupling reactions, a methyl group for steric and electronic modulation, and a pivalamide for directing-group chemistry and metabolic stability, offers medicinal chemists a versatile platform for molecular elaboration. This guide provides a comprehensive, field-proven methodology for the synthesis of this key intermediate, starting from commercially available materials. We will delve into the causality behind experimental choices, ensuring a robust and reproducible process for researchers and drug development professionals.
The Synthetic Blueprint: A Multi-Step Approach to N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
The synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a sequential process that begins with the preparation of the foundational pyridine ring, followed by regioselective iodination and subsequent N-acylation. This guide will detail each of these critical transformations.
Part 1: Synthesis of the Starting Material: 2-Amino-5-methylpyridine
The journey to our target molecule commences with the synthesis of 2-amino-5-methylpyridine. A robust and scalable method for its preparation is the Chichibabin amination of 3-methylpyridine.
Experimental Protocol: Synthesis of 2-Amino-5-methylpyridine [1][2]
Reaction Setup: A high-pressure reactor equipped with a mechanical stirrer, a thermocouple, and a gas inlet/outlet is charged with sodium amide (1.2 equivalents) and an inert solvent such as xylene or toluene.
Addition of 3-Methylpyridine: The reactor is heated to 130-140°C, and 3-methylpyridine (1.0 equivalent) is slowly added to the stirred suspension of sodium amide.
Reaction Monitoring: The reaction is exothermic and accompanied by the evolution of hydrogen gas, leading to a pressure increase. The reaction is typically maintained at 150-170°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the excess sodium amide is quenched by the careful addition of a proton source, such as water or methanol. The resulting mixture is then partitioned between an organic solvent and water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by fractional distillation or recrystallization to afford 2-amino-5-methylpyridine as a crystalline solid.
Part 2: Regioselective Iodination of 2-Amino-5-methylpyridine
The next critical step is the introduction of an iodine atom at the 3-position of the pyridine ring. The amino group at the 2-position acts as a directing group, facilitating electrophilic substitution at the adjacent C-3 position.
Experimental Protocol: Synthesis of 2-Amino-3-iodo-5-methylpyridine [3]
Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 equivalent) in a suitable solvent such as aqueous sulfuric acid, is added a source of electrophilic iodine. A common and effective method involves the in situ generation of iodine monochloride from potassium iodate and potassium iodide.
Iodinating Agent Addition: A solution of potassium iodate (0.5 equivalents) in water is added portionwise to the stirred solution of the pyridine derivative. The mixture is then heated, typically to around 100°C.
Controlled Addition of Potassium Iodide: A solution of potassium iodide (1.2 equivalents) in water is then added dropwise to the heated reaction mixture.
Reaction Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Upon completion, the reaction is cooled, and the pH is adjusted to neutral or slightly basic with an aqueous base, such as ammonium hydroxide.
Isolation and Purification: The precipitated solid is collected by filtration, washed with cold water, and dried. The crude 2-amino-3-iodo-5-methylpyridine can be further purified by recrystallization.
Part 3: N-Acylation to Yield N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
The final step in the synthesis is the N-acylation of the amino group with pivaloyl chloride. The bulky pivaloyl group can serve multiple purposes, including acting as a protecting group, influencing the conformation of the molecule, and enhancing its metabolic stability.
Experimental Protocol: Synthesis of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide [4][5][6]
Reaction Setup: 2-Amino-3-iodo-5-methylpyridine (1.0 equivalent) is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon). A non-nucleophilic base, such as triethylamine or pyridine (1.2-1.5 equivalents), is added to the solution.
Addition of Pivaloyl Chloride: The solution is cooled in an ice bath, and pivaloyl chloride (1.1 equivalents) is added dropwise.
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or HPLC.
Work-up: The reaction mixture is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as a solid.
Data Presentation: Summary of Key Reaction Parameters
Application Notes & Protocols: N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as a Versatile Building Block for the Synthesis of Substituted Pyridines
Introduction: The Strategic Value of a Pre-functionalized Pyridine Scaffold The pyridine motif is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Pre-functionalized Pyridine Scaffold
The pyridine motif is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents across a spectrum of diseases.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. Consequently, robust and flexible methods for synthesizing highly functionalized pyridines are of paramount importance to researchers in drug discovery and development.
This guide focuses on N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (CAS No. 1228666-13-4), a strategically designed building block that streamlines access to complex 3,5-disubstituted 2-aminopyridines.[2] The design incorporates three key features:
An Iodo Group at the 3-Position: This serves as a highly effective and versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is sufficiently reactive to undergo oxidative addition to Pd(0) catalysts under mild conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
A Pivaloyl Protecting Group: The 2-amino group of a pyridine ring can interfere with cross-coupling reactions by coordinating to the palladium catalyst, leading to catalyst deactivation or undesired side reactions. The sterically bulky and electronically robust pivaloyl (Pv) group effectively masks the nucleophilicity and coordinating ability of the amine.[3][4] It is stable under the basic conditions of many coupling reactions and can be removed under controlled hydrolytic conditions when desired.[5]
A Methyl Group at the 5-Position: This substituent provides a steric and electronic perturbation on the pyridine ring, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This document provides detailed protocols for leveraging this advanced intermediate in three of the most powerful cross-coupling reactions in modern organic synthesis: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Synthesis of the Starting Material: N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
The title compound is typically prepared from commercially available 2-amino-5-methylpyridine. The synthesis involves a two-step sequence: regioselective iodination followed by N-acylation.
Caption: General synthetic route to the title compound.
The iodination is directed to the 3-position due to the activating effect of the amino group. Subsequent acylation with pivaloyl chloride in the presence of a non-nucleophilic base yields the final product.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C(sp²)–C(sp²) bond formation, enabling the coupling of the iodopyridine with a vast array of aryl and heteroaryl boronic acids or their esters.[6][7] This reaction is fundamental for building biaryl structures commonly found in kinase inhibitors and other targeted therapies.[1]
General Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern orga...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Building Block for Complex Molecule Synthesis
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a highly functionalized pyridine derivative that has emerged as a crucial building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive iodine atom at the 3-position, a directing methyl group at the 5-position, and a sterically bulky pivalamide protecting group on the amine at the 2-position, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. The strategic placement of the iodo group facilitates the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in the construction of complex molecular architectures.
The pivalamide group serves a dual purpose: it protects the amino group from unwanted side reactions and its steric bulk can influence the regioselectivity of certain reactions. This combination of features makes N-(3-Iodo-5-methylpyridin-2-yl)pivalamide a valuable intermediate in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] This guide provides detailed protocols and expert insights into the application of this versatile reagent in key synthetic transformations.
Physicochemical Properties and Handling
Proper handling and storage are paramount to ensure the integrity and reactivity of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. Below is a summary of its key properties.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound.
Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[4]
First Aid: In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation persists.[4]
The synthetic utility of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is most prominently demonstrated in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) species, initiating the catalytic cycle for several powerful bond-forming reactions.
Suzuki-Miyaura Coupling: Formation of C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[5] Using N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as the halide partner allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Reaction Principle: The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The catalytic cycle involves the oxidative addition of the iodopyridine to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME), often with water (e.g., 4:1 ratio)
Inert gas (Argon or Nitrogen)
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, the boronic acid derivative, and the base under ambient atmosphere.
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
Reagent Addition: Add the palladium catalyst (and ligand, if using a separate one) to the flask. Then, add the degassed solvent(s) via syringe.
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (typically 2-24 hours).[6]
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[6]
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel.[6]
Causality Behind Experimental Choices:
Catalyst/Ligand System: The choice of palladium source and ligand is critical. Pd(PPh₃)₄ is a versatile catalyst that is often effective. For more challenging couplings, using a combination of a palladium precursor like Pd₂(dba)₃ with a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve reaction rates and yields by promoting the oxidative addition and reductive elimination steps.
Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like K₂CO₃ and Cs₂CO₃ are commonly used.[7] K₃PO₄ is often employed for more sensitive substrates. The choice of base can impact reaction efficiency and should be optimized.
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is frequently used. Water can help to dissolve the inorganic base and facilitate the reaction. Anhydrous conditions may be required for specific substrates.
Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira coupling is a highly efficient method for forming a C-C bond between a vinyl or aryl halide and a terminal alkyne.[8] This reaction provides a direct route to introduce an alkynyl moiety onto the pyridine ring of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, creating valuable intermediates for further transformations or as part of a target molecule's core structure.
Reaction Principle: The reaction is co-catalyzed by palladium and copper(I) complexes.[9] The palladium catalyst undergoes oxidative addition with the iodopyridine. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the final product.[9]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), 2.0 - 4.0 eq.)
Anhydrous solvent (e.g., THF, DMF)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: To a dry Schlenk flask, add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, the palladium catalyst, and copper(I) iodide under an inert atmosphere.[9]
Solvent and Base Addition: Add the anhydrous, degassed solvent and the amine base via syringe.
Alkyne Addition: Add the terminal alkyne to the stirring mixture via syringe.
Reaction: Stir the reaction at the appropriate temperature (often room temperature to 60 °C) until completion, as monitored by TLC or LC-MS.
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst residues. Wash the Celite pad with additional solvent.
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices:
Dual Catalysis: The synergy between palladium and copper is the hallmark of this reaction. Palladium facilitates the activation of the aryl iodide, while copper activates the alkyne.[8]
Base: The amine base (e.g., TEA) serves multiple roles: it acts as a solvent, neutralizes the HI produced during the reaction, and facilitates the formation of the copper acetylide.
Copper(I) Source: Copper(I) iodide (CuI) is the most common co-catalyst. It is crucial to use a high-purity source, as oxidation to copper(II) can promote undesirable alkyne homocoupling (Glaser coupling).
Buchwald-Hartwig Amination: Formation of C(sp²)-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-nitrogen bonds, a common linkage in pharmaceuticals.[10] This reaction allows for the coupling of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Reaction Principle: Similar to the Suzuki coupling, the reaction begins with the oxidative addition of the iodopyridine to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the amine. A base deprotonates the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired N-arylated product and regenerates the Pd(0) catalyst.[11]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.5 - 3.0 eq.)
Anhydrous solvent (e.g., Toluene, Dioxane)
Inert gas (Argon or Nitrogen)
Procedure:
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
Reagent Addition: Remove the flask from the glovebox. Add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, the anhydrous solvent, and finally the amine.
Inert Atmosphere: If not prepared in a glovebox, seal the flask and purge with inert gas.
Reaction: Heat the mixture to the required temperature (typically 90-110 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine.
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography.
Causality Behind Experimental Choices:
Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the final reductive elimination step, which is often rate-limiting.[11] The choice of ligand depends on the specific amine and aryl halide being coupled.
Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. Sodium tert-butoxide (NaOt-Bu) is a common choice for its strength and solubility in organic solvents. Milder bases like K₂CO₃ can sometimes be used, particularly in microwave-assisted protocols.[12][13]
Inert Conditions: The Pd(0) catalyst and the electron-rich phosphine ligands are sensitive to oxygen. Therefore, maintaining strictly inert conditions throughout the reaction is critical for achieving high yields and preventing catalyst deactivation.
Conclusion
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a robust and versatile building block for advanced organic synthesis. Its utility in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings provides synthetic chemists with a reliable tool to access a diverse range of complex, substituted pyridine derivatives. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers, scientists, and drug development professionals to effectively incorporate this valuable reagent into their synthetic strategies.
References
Antimex Chemical Limited. N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. LookChem.
MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.
PubMed Central. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
PubMed Central.
ResearchGate. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
Chemistry LibreTexts.
ResearchGate. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
PubChem. 3-Methylpyridine.
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
Thermo Fisher Scientific.
Synfacts.
PubMed Central. 5-(Pyridin-3-yl)-3,4-dihydro-2H-furan-1-ium (NNKFI): a computational study of its physico-chemical properties.
MDPI. Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review.
Application Note: N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as a Versatile Building Block for Advanced Materials
Abstract This document outlines the prospective applications of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in the field of materials science. While direct applications of this specific molecule are not yet extensively doc...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document outlines the prospective applications of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in the field of materials science. While direct applications of this specific molecule are not yet extensively documented, its constituent functional groups—a reactive iodopyridine core, a coordinating N-acylamino moiety, and a sterically influential pivalamide group—present a compelling case for its use as a versatile precursor. This note provides a theoretical framework and detailed experimental protocols for three promising applications: (1) as a monomer for the synthesis of novel conjugated polymers for organic electronics, (2) as a ligand precursor for phosphorescent metal complexes relevant to Organic Light-Emitting Diodes (OLEDs), and (3) as a functionalizable building block for the post-synthetic modification of Metal-Organic Frameworks (MOFs).
Structural Analysis and Physicochemical Properties
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is a strategically functionalized heterocyclic compound. Its utility in materials synthesis is derived from the distinct roles of its components:
3-Iodo-5-methylpyridine Core: The carbon-iodine bond at the 3-position is a highly effective reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This enables the construction of extended π-conjugated systems by forming new carbon-carbon or carbon-nitrogen bonds. The pyridine ring itself is an electron-deficient aromatic system, which can impart favorable electron-transporting properties to resultant materials.[3]
N-Pivalamide Group: The N-pivalamide ((CH₃)₃CC(O)NH-) at the 2-position serves multiple functions. The bulky tert-butyl group enhances solubility in organic solvents, which is crucial for solution-based processing of materials.[4] The amide and the adjacent pyridine nitrogen form a potential bidentate chelation site for coordinating with metal ions, a key feature for designing organometallic complexes.[5][6] Furthermore, the pivaloyl group can act as a removable protecting group for the amine if desired.[7]
Table 1: Physicochemical Properties of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Expected to be soluble in common organic solvents (THF, Dioxane, Toluene, DMF)
Inferred
Proposed Application I: Monomer for Conjugated Polymers via Suzuki Coupling
Rationale: The development of novel π-conjugated polymers is central to advancing organic electronics. The subject molecule is an ideal candidate as a monomer for Suzuki polycondensation. The reaction of this iodo-functionalized monomer with an aromatic bis(boronic acid) or bis(boronic ester) comonomer can yield high-molecular-weight polymers with a pyridine unit in the backbone. Such polymers are of interest for applications in OLEDs and organic photovoltaics (OPVs).
The general scheme for such a polymerization is the palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound.[9] This reaction is known for its high functional group tolerance and reliability in forming C-C bonds.[10]
Workflow for Suzuki Polymerization
Caption: Workflow for the synthesis of a conjugated polymer.
Protocol: Synthesis of Poly[5-methyl-2-pivalamidopyridine-3,3'-diyl-alt-thiophene-2,5-diyl]
Causality Statement: This protocol is designed for maximum efficiency and control over the polymerization. The choice of a phosphine-ligated palladium catalyst is critical for the oxidative addition step with the aryl iodide.[11] An aqueous base in a biphasic solvent system facilitates the transmetalation step while minimizing side reactions.[12] Rigorous purification by Soxhlet extraction is necessary to remove low-molecular-weight oligomers and catalyst residues, which is essential for achieving optimal electronic properties in the final material.
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, thiophene-2,5-diboronic acid bis(pinacol) ester, and Pd(PPh₃)₄.
Inert Atmosphere: Seal the flask and cycle between vacuum and argon backfill three times to establish an inert atmosphere.
Solvent Addition: Add anhydrous toluene and a small amount of DMF (e.g., 10:1 ratio) via syringe to dissolve the monomers.
Degassing: Add the 2M K₂CO₃ solution. Vigorously stir the biphasic mixture and sparge with argon gas for 30 minutes to thoroughly remove dissolved oxygen.
Reaction: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing by GPC (Gel Permeation Chromatography). The reaction is typically complete within 24-48 hours.
Work-up: Cool the mixture to room temperature. Pour the reaction mixture into a large volume of rapidly stirring methanol to precipitate the polymer.
Purification:
Filter the crude polymer and wash with methanol.
Dry the polymer under vacuum.
Load the crude polymer into a Soxhlet thimble and perform sequential extractions with acetone (to remove oligomers), hexanes (to remove small molecules), and finally chloroform (to collect the desired polymer fraction).
Isolation: Concentrate the chloroform fraction via rotary evaporation and precipitate the purified polymer again into methanol. Filter and dry under high vacuum to yield the final product.
Proposed Application II: Precursor for Phosphorescent Metal Complexes
Rationale: The N-(pyridin-2-yl)amide scaffold is a classic bidentate ligand for creating highly efficient phosphorescent emitters for OLEDs, particularly with heavy metal ions like Iridium(III) and Platinum(II).[5][13][14] The nitrogen atoms from the pyridine ring and the deprotonated amide can coordinate to the metal center, forming a stable 5-membered chelate ring. The iodo- group at the 3-position offers a valuable synthetic handle for post-complexation modification. For example, a Sonogashira or Suzuki coupling could be performed on the fully formed complex to introduce other functional groups, allowing for fine-tuning of the emission color, quantum yield, and solubility without redesigning the entire ligand synthesis.[15][16]
Pathway for Ir(III) Complex Synthesis
Caption: Synthetic pathway to a functional phosphorescent Ir(III) complex.
Protocol: Synthesis of a Cyclometalated Iridium(III) Complex
Causality Statement: This two-step procedure is standard for synthesizing heteroleptic Ir(III) complexes. The first step forms a chloro-bridged dimer, which is a stable and easily purified intermediate. The high-boiling solvent (2-ethoxyethanol) is necessary to provide the thermal energy required for the C-H activation and cyclometalation. In the second step, the chloro-bridges are cleaved by an ancillary ligand (acetylacetonate) in the presence of a mild base to afford the final, monomeric, and typically luminescent complex.
Combine N-(3-Iodo-5-methylpyridin-2-yl)pivalamide and IrCl₃·nH₂O in a 3:1 mixture of 2-ethoxyethanol and water.
Degas the mixture with argon for 20 minutes.
Heat the mixture to reflux (approx. 120 °C) under an argon atmosphere for 12-18 hours.
Cool the reaction to room temperature. Add water to precipitate the product.
Filter the resulting solid (typically yellow or orange), wash with water and then methanol, and dry under vacuum to obtain the chloro-bridged iridium dimer.
Step 2: Synthesis of the Monomeric Complex
Suspend the chloro-bridged dimer, acetylacetone, and sodium carbonate in 2-ethoxyethanol.
Degas the mixture with argon for 20 minutes.
Heat the mixture to reflux (approx. 120 °C) under an argon atmosphere for 8-12 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel (e.g., using a dichloromethane/hexanes gradient) to isolate the final luminescent complex.
Proposed Application III: Functionalizable Linker for Metal-Organic Frameworks (MOFs)
Rationale: Post-synthetic modification (PSM) is a powerful technique for introducing new functionalities into pre-assembled MOFs without altering their underlying topology.[17][18] An organic linker containing a reactive handle, like an iodo group, is ideal for this purpose. While N-(3-Iodo-5-methylpyridin-2-yl)pivalamide itself is a monodentate ligand, it can be derivatized (e.g., by carboxylating the methyl group or coupling to a dicarboxylic acid via the amine after deprotection) to become a suitable linker for MOF synthesis. Once incorporated into the framework, the exposed iodo- group can undergo various coupling reactions, allowing the chemical properties of the MOF's pores to be precisely engineered for applications in gas storage, catalysis, or sensing.[19][20][21]
Conclusion
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide represents a highly promising, yet underexplored, building block for materials science. Its trifunctional nature—a coupling-ready C-I bond, a metal-chelating N-acylamino unit, and a solubility-enhancing pivaloyl group—provides synthetic chemists with a versatile tool to construct a diverse range of advanced materials. The protocols detailed herein provide a robust starting point for researchers to explore its potential in creating novel conjugated polymers, phosphorescent emitters, and functionalized porous materials.
References
Benchchem. Pivalamide Synthesis from Pivalic Acid: An In-depth Technical Guide.
Chemistry of Materials. "Post-Synthetic Modification of a Metal–Organic Framework Glass".
PubMed Central. "Platinum(II) Complexes of Nonsymmetrical NCN-Coordinating Ligands: Unimolecular and Excimeric Luminescence Properties and Comparison with Symmetrical Analogues".
Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
Theoretical analysis of OLED performances of some arom
ResearchGate. "FTIR investigation of the reaction between pyridine and iodine in a polyethylene host.
Wikipedia.
ResearchGate. "Design and synthesis of novel heterocyclic pivalamide ligands and their copper(II) complexes: Structure, BSA/DNA interactions and SOD synzyme activity".
Palladium(II) and platinum(II),(IV)
ACS Publications.
Journal of Materials Chemistry A.
Dalton Transactions. "A biophysical study of the interactions of palladium(ii), platinum(ii) and gold(iii) complexes of aminopyridyl-2,2′-bipyridine ligands with RNAs and other nucleic acid structures".
MDPI. "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions".
PubMed Central. "Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks".
University of Groningen research portal.
Organic Chemistry Portal. "Suzuki Coupling".
Grokipedia. "Pivalamide".
Organic Chemistry Portal.
Synthesis and spectroscopic studies of platinum (II) and palladium (II) complexes with amino acids and polypyridyl ligands.
Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
RSC Publishing. "Tetraethylene glycol-based polymer networks for the efficient removal of radioactive methyl iodide and iodine vapor".
PubMed Central. "Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies".
ResearchGate. "Post-Synthetic Modification of Tagged Metal-Organic Frameworks".
Biointerface Research in Applied Chemistry.
ChemicalBook. "The use of pivaldehyde in organic synthesis".
Chemistry LibreTexts. "Suzuki-Miyaura Coupling".
YouTube.
Bentham Science Publishers.
ResearchGate. "Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...".
Dalton Transactions. "Post-synthetic modifications (PSM) on metal–organic frameworks (MOFs)
Chemistry LibreTexts.
SciRP.org. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes".
ResearchGate. "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes".
Technical Support Center: Chromatography Purification of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Welcome to the dedicated support center for the chromatographic purification of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development who are...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated support center for the chromatographic purification of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this pharmaceutical intermediate. Here, we will address common challenges and provide in-depth, field-tested solutions to streamline your purification workflow.
Understanding the Molecule: Key Physicochemical Properties
Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This knowledge forms the basis for logical method development and problem-solving.
This section is structured in a question-and-answer format to directly address potential issues you may encounter during the purification of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
Method Development & Optimization
Question 1: What is a good starting point for developing a flash chromatography method for this compound?
Answer: A logical starting point for purifying pyridine derivatives like N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is normal-phase flash chromatography on silica gel.[3][4]
Recommended Starting Conditions:
Stationary Phase: Standard silica gel (40-63 µm particle size).
Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes (or heptane) is a common and effective choice for separating compounds of moderate polarity.[3][5]
Scouting Gradient (via TLC): Begin by testing various ratios of EtOAc/Hexanes (e.g., 10:90, 20:80, 30:70) on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent strength. Aim for an Rf value of 0.2-0.4 for your target compound.
Column Gradient: Start with a shallow gradient, for example, from 0% to 20% EtOAc in hexanes.[3] This will effectively elute non-polar impurities first, followed by your product.
Expert Insight: The pivalamide group adds significant non-polar character, while the pyridine ring and amide linkage contribute polarity. The iodine atom also slightly increases polarity. This balance makes a hexane/EtOAc system highly suitable.
Troubleshooting Common Purification Issues
Question 2: I'm observing significant peak tailing for my compound. What's causing this and how can I fix it?
Answer: Peak tailing with nitrogen-containing heterocycles like your pyridine derivative is a classic problem in silica gel chromatography.[6][7] It's often caused by the interaction of the basic nitrogen on the pyridine ring with acidic silanol groups on the silica surface.
Causality and Solutions:
Acid-Base Interaction: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic protons of the silica gel's silanol groups (Si-OH). This strong, sometimes irreversible, binding leads to a portion of the analyte being retained longer, resulting in a "tailing" peak.
Solution 1: Add a Basic Modifier: To mitigate this, add a small amount of a basic modifier to your mobile phase. This deactivates the acidic sites on the silica.
Triethylamine (TEA): Add 0.1-1% TEA to your eluent.[6] This is a very common and effective solution for basic compounds.
Ammonia in Methanol: A 1-2% solution of 7N ammonia in methanol can be used as a polar modifier, especially if higher solvent strength is needed.
Solution 2: Change the Stationary Phase: If tailing persists, consider an alternative stationary phase.
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.[6][7]
Reversed-Phase (C18): If your compound has sufficient hydrophobic character, reversed-phase chromatography with a mobile phase like acetonitrile/water could be an option.[8][9]
Question 3: My compound seems to be decomposing on the column. How can I confirm this and prevent it?
Answer: Compound degradation on silica gel can occur, especially with sensitive functional groups.[10]
Verification and Prevention:
2D TLC Stability Test: To check for stability, spot your crude material on a TLC plate. Run the plate in a suitable solvent system. Then, turn the plate 90 degrees and re-run it in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is decomposing, you will see a diagonal line of degradation products.
Deactivating the Silica: If instability is confirmed, you can deactivate the silica gel. This can be done by pre-treating the column with a mobile phase containing a modifier like TEA before loading your sample.[10]
Minimize Residence Time: Use a faster flow rate to reduce the time your compound spends on the column. However, be aware that this may decrease resolution.
Question 4: I'm not getting good separation between my product and a closely-eluting impurity. What are my options?
Answer: Achieving good resolution between compounds with similar polarities is a common challenge.
Strategies for Improved Separation:
Optimize the Mobile Phase:
Shallow Gradient: Use a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) in the region where your product and the impurity elute.
Isocratic Elution: If the separation is particularly difficult, an isocratic (constant solvent composition) elution might provide better resolution, although it will lead to broader peaks for later-eluting compounds.[7]
Change Solvent Selectivity: If optimizing the gradient with EtOAc/Hexanes doesn't work, try a different solvent system. Replacing ethyl acetate with another solvent of similar strength but different chemical properties can alter the selectivity. For example, a mixture of dichloromethane and methanol could provide a different elution profile.
Reduce Sample Load: Overloading the column is a frequent cause of poor separation.[6] As a rule of thumb, the sample load should be 1-5% of the mass of the stationary phase.[6]
Question 5: My product is not eluting from the column, even with a high percentage of polar solvent. What should I do?
Answer: This issue, known as irreversible adsorption, can be frustrating.
Potential Causes and Solutions:
High Polarity: The compound might be too polar for the chosen normal-phase system. In this case, you may need to switch to a more polar mobile phase system, such as dichloromethane/methanol, or consider reversed-phase chromatography.[6]
Strong Interaction/Decomposition: The compound may be strongly binding to the silica and potentially decomposing.[10] In this scenario, trying a different stationary phase like alumina is recommended.[6]
Incorrect Solvent System: Double-check that you have prepared the mobile phase correctly and that the bottles were not mislabeled.[10]
Experimental Workflow & Protocols
General Protocol for Flash Chromatography Purification
This protocol provides a robust starting point for the purification of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
1. Sample Preparation and Loading:
a. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[11]
b. Dry Loading (Recommended): For better resolution, adsorb the dissolved crude material onto a small amount of silica gel. Remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.
2. Column Packing and Equilibration:
a. Pack a glass or pre-packed column with silica gel using a slurry method with your initial, non-polar mobile phase (e.g., 100% hexanes).
b. Equilibrate the column by flushing with at least 3-5 column volumes of the initial mobile phase until a stable baseline is achieved.
3. Elution and Fraction Collection:
a. Begin the elution with the initial non-polar solvent.
b. Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) according to your predetermined gradient.
c. Collect fractions and monitor the elution using TLC or an in-line UV detector.
4. Product Isolation:
a. Combine the pure fractions containing your product.
b. Remove the solvent using a rotary evaporator.
c. Dry the purified compound under high vacuum to remove any residual solvent.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting common chromatography issues.
References
Antimex Chemical Limited. N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. LookChem. Available at: [Link]
Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.
Chemsigma. N-(3-Iodo-5-methylpyridin-2-yl)pivalamide [1228666-13-4]. Available at: [Link]
The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions: A One-step Synthesis of the M. Available at: [Link]
ACS Publications. Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+ | Environmental Science & Technology. Available at: [Link]
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available at: [Link]
ResearchGate. (PDF) Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. Available at: [Link]
PubMed. Simultaneous determination of iodinated haloacetic acids and aromatic iodinated disinfection byproducts in waters with a new SPE-HPLC-MS/MS method. Available at: [Link]
Beilstein Journals. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions. Available at: [Link]
Chromatography Forum. Method for pyridine amine derivative. Available at: [Link]
Reddit. troubleshooring flash chromatography purification : r/Chempros. Available at: [Link]
RSC Publishing. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. Available at: [Link]
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]
YouTube. Chromatography Troubleshooting. Available at: [Link]
ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available at: [Link]
"N-(3-Iodo-5-methylpyridin-2-yl)pivalamide" stability and storage issues
Welcome to the technical support center for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stabili...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. While specific stability data for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide is not extensively published, this guide synthesizes information from structurally related compounds and general principles of organic chemistry to offer best-practice recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide?
Based on its structure, the primary stability concerns for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide are sensitivity to light, air (oxygen and moisture), and potentially elevated temperatures. The carbon-iodine bond on the pyridine ring can be susceptible to light-induced cleavage, leading to degradation. The pivalamide group is generally stable, but the overall molecule may be sensitive to oxidation and hydrolysis under harsh conditions.[1][2]
Q2: How should I store N-(3-Iodo-5-methylpyridin-2-yl)pivalamide?
For optimal stability, N-(3-Iodo-5-methylpyridin-2-yl)pivalamide should be stored in a tightly sealed, amber-colored vial to protect it from light.[3][4] The vial should be stored in a cool, dark, and dry place.[5][6] For long-term storage, refrigeration at 2-8°C or freezing at -20°C is recommended, especially if the compound will not be used for an extended period.[7] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize exposure to air and moisture.[1][2]
Q3: My N-(3-Iodo-5-methylpyridin-2-yl)pivalamide has changed color. Can I still use it?
A change in color, such as turning yellow or brown, is a visual indicator of potential degradation.[3] It is strongly advised not to use the compound if a color change is observed, as the presence of impurities could significantly impact experimental results. It is best to discard the discolored compound and use a fresh, properly stored batch.
Q4: Can I dissolve N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in any solvent?
While solubility information should be experimentally determined, be aware that certain solvents can promote degradation. For instance, in polar solvents, iodinated pyridines can interact with iodine to form ionic species, which may affect stability.[8] It is recommended to prepare solutions fresh for each experiment and to store them for short periods under an inert atmosphere and protected from light. If long-term storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C).[7]
Q5: Are there any reagents that are incompatible with N-(3-Iodo-5-methylpyridin-2-yl)pivalamide?
Avoid strong oxidizing agents, strong acids, and strong bases, as these can potentially react with the iodinated pyridine ring or the pivalamide group. Iodination of pyrimidines is often carried out under acidic conditions, suggesting that strong acids could potentially reverse or alter the iodination.[9] Additionally, some iodinated compounds can be reactive towards certain metals.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Unexpected side products in reaction
Degradation of the starting material due to improper storage or handling.
1. Confirm the purity of the starting material using an appropriate analytical technique (e.g., NMR, LC-MS). 2. If the starting material is degraded, obtain a fresh batch. 3. Ensure all future handling and storage follow the recommended guidelines (protection from light, air, and moisture).[1][3]
Low or no product yield
The compound may have degraded prior to the reaction.
1. Check for any visual signs of degradation (color change).[3] 2. Run a control reaction with a fresh, unopened vial of the compound. 3. Re-evaluate the reaction conditions to ensure they are compatible with the stability of the compound.
Inconsistent experimental results
Inconsistent stability of the compound between batches or experiments.
1. Standardize the storage and handling procedures for all users. 2. Aliquot the compound into smaller, single-use vials to minimize repeated exposure of the bulk stock to the atmosphere. 3. Always prepare solutions fresh before use.
Experimental Protocols
Protocol 1: General Handling and Weighing of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
This protocol outlines the best practices for handling the solid compound to minimize degradation.
Materials:
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide in an amber vial
Spatula
Weighing paper or boat
Analytical balance
Inert atmosphere glove box or Schlenk line (recommended)[2][10]
Procedure:
If the compound is stored at a low temperature, allow the vial to warm to room temperature before opening to prevent condensation of moisture.[7]
If available, perform all manipulations within a glove box under an inert atmosphere (argon or nitrogen).[1]
If a glove box is not available, work quickly in a fume hood with minimal exposure to ambient light.
Carefully open the vial and use a clean, dry spatula to transfer the desired amount of the solid to a pre-tared weighing vessel.
Immediately and tightly reseal the vial.
If the bulk container was opened outside of an inert atmosphere, consider purging the headspace with an inert gas before resealing.
Proceed with your experiment immediately after weighing.
Protocol 2: Preparation of a Stock Solution
This protocol describes how to prepare a stock solution while minimizing the risk of degradation.
Materials:
N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Anhydrous solvent of choice
Amber volumetric flask or vial
Syringe and needle (for solvent transfer under inert atmosphere)
Septum
Inert gas source (argon or nitrogen)
Procedure:
Weigh the desired amount of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide following Protocol 1 and place it in a dry amber volumetric flask or vial equipped with a magnetic stir bar.
Seal the flask or vial with a septum.
If not working in a glove box, purge the flask with an inert gas by inserting a needle connected to the gas source and a second needle to act as an outlet.
Using a dry syringe, transfer the required volume of anhydrous solvent to the flask.
Stir the solution until the solid is completely dissolved.
If the solution is to be stored, keep it in the sealed, amber container at a low temperature (e.g., -20°C) and under an inert atmosphere.[7]
Visualizations
Workflow for Handling N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
Caption: Troubleshooting flowchart for issues related to compound stability.
References
Vertex AI Search. (n.d.). N-(3-Iodo-5-(trifluoromethyl)pyridin-2-yl)-pivalamide.
ChemicalBook. (2023). 2-AMINO-3-IODO-5-METHYLPYRIDINE - Chemical Safety Data Sheet.
BenchChem. (2025). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
Lumiprobe. (n.d.). Reagent storage conditions.
Petite Histoire. (2023, June 5). 7 Science-Backed Methods for Storing Perfume: A Chemist's Guide to Fragrance Preservation.
Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications.
ChemicalBook. (n.d.). PIVALAMIDE - Safety Data Sheet.
Ossila. (n.d.). Air Sensitive Compounds.
ResearchGate. (2025, August 6). The effects of different light storage conditions on volatile flavor compounds and sensory properties of melon fruit.
National Institutes of Health. (n.d.). Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.
ACS Publications. (n.d.). Ionization Reaction in Iodine/Pyridine Solutions: What Can We Learn from Conductivity Measurements, Far-Infrared Spectroscopy, and Raman Scattering? The Journal of Physical Chemistry A.
Oxford Academic. (2023, October 31). 7 General techniques for handling air-sensitive compounds.
National Institutes of Health. (n.d.). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
MDPI. (n.d.). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions.
Technical Support Center: Troubleshooting Suzuki Coupling with N-(3-Iodo-5-methylpyridin-2-yl)pivalamide
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting Suzuki-Miyaura coupling reactions involving N-(3-Iodo-5-methylpyridin-2-yl)pivalamide. This guide, designed by Senior Application Scientists, provides in-depth, experience-driven advice to navigate the complexities of this specific transformation. We move beyond simple procedural lists to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective problem-solving.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of Suzuki coupling with this sterically hindered and electronically distinct substrate.
Q1: What are the initial challenges I should anticipate with this specific iodo-pyridine substrate?
The structure of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide presents a unique set of challenges. The pyridine nitrogen can act as a Lewis base, potentially coordinating to and inhibiting the palladium catalyst.[1] Furthermore, the bulky pivalamide protecting group ortho to the reacting site can sterically hinder the oxidative addition step, a crucial part of the catalytic cycle.
Q2: How does the pivalamide protecting group influence the reaction?
The pivalamide group is sterically demanding. While it serves to protect the amine, its bulk can impede the approach of the palladium catalyst to the carbon-iodine bond.[2] However, it also electronically modifies the pyridine ring, which can influence the rate of oxidative addition. It's a balance between steric hindrance and electronic effects that must be carefully managed through the selection of the appropriate catalyst and ligand system.
Q3: What palladium catalyst system is a good starting point for this coupling?
For sterically hindered and electron-rich substrates like this, a catalyst system known for high activity is essential. A common and effective starting point is a combination of a palladium(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and a bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). These ligands are known to promote the challenging oxidative addition and reductive elimination steps.[3]
Q4: What is the role of the base, and which one should I choose?
The base is critical for activating the boronic acid, forming a more nucleophilic boronate species that can undergo transmetalation to the palladium center.[3] For this substrate, a moderately strong base is often required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent starting points. Stronger bases like potassium phosphate (K₃PO₄) can also be effective, particularly with less reactive boronic acids.[4] The choice of base can also influence the rate of side reactions, so it may need to be optimized.
In-Depth Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems you may encounter during your Suzuki coupling reaction.
Problem 1: Low or No Conversion of Starting Material
This is one of the most common issues and can stem from several factors. A systematic approach is key to identifying the root cause.
Possible Cause A: Inactive Catalyst
The active Pd(0) species is susceptible to oxidation. Improper handling or inadequate degassing can lead to catalyst deactivation.
Solutions:
Ensure Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 15-20 minutes. Alternatively, use several freeze-pump-thaw cycles.
Ligand Selection: The chosen ligand may not be suitable for this specific substrate. If using a standard ligand like PPh₃, switching to a bulkier and more electron-rich Buchwald-type ligand (e.g., XPhos, SPhos) can significantly improve catalyst activity and stability.[7]
Possible Cause B: Poor Boronic Acid Quality or Reactivity
Boronic acids can decompose upon storage, especially if exposed to moisture, leading to the formation of boroxines (anhydrides of boronic acids).[1] Some boronic acids are also inherently less reactive.
Solutions:
Check Boronic Acid Quality: If possible, check the purity of your boronic acid by NMR or melting point.
Use Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or an MIDA boronate ester. These are generally more robust and can be used in "slow release" strategies to minimize side reactions.[5][8]
Increase Equivalents: As a simple first step, try increasing the equivalents of the boronic acid (e.g., from 1.2 to 1.5 or 2.0 equivalents).
Problem 2: Significant Formation of Side Products
The appearance of unexpected peaks in your LC-MS or TLC analysis indicates that side reactions are competing with your desired coupling.
Side Product A: Dehalogenation of the Starting Material
This occurs when the iodo group is replaced by a hydrogen atom. It's a common side reaction in Suzuki couplings.[1]
Causality: Dehalogenation often arises from a competing reaction pathway where the oxidative addition product reacts with a hydride source in the reaction mixture before transmetalation can occur.[1]
Solutions:
Choice of Base and Solvent: Some bases and solvents are more prone to providing a hydride source. If using an alkoxide base, consider switching to a carbonate or phosphate. Ensure your solvent is anhydrous and of high purity.
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.
Faster Transmetalation: Using a more reactive boronic acid or a stronger activating base can increase the rate of transmetalation, outcompeting the dehalogenation process.
Side Product B: Homocoupling of the Boronic Acid
This results in a biaryl product derived from two molecules of your boronic acid.
Causality: Homocoupling is often promoted by the presence of Pd(II) species and oxygen.[1] If the reduction of the Pd(II) pre-catalyst is inefficient or if the reaction is not properly degassed, homocoupling can become a significant issue.[1]
Solutions:
Rigorous Degassing: As with catalyst deactivation, ensuring an oxygen-free environment is crucial to minimize homocoupling.[1]
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to using a Pd(II) source.
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor the homocoupling reaction.
Side Product C: Protodeboronation of the Boronic Acid
This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[8]
Causality: Protodeboronation is often base-mediated and can be particularly problematic with electron-rich or heteroaromatic boronic acids.[5][9] The rate of this side reaction can sometimes be faster than the rate of transmetalation.
Solutions:
Use a Milder Base: If you suspect protodeboronation, switching to a weaker base like potassium fluoride (KF) or a milder carbonate may help.[3]
Use a Boronic Ester: As mentioned earlier, MIDA boronates or other protected forms of the boronic acid can slowly release the active species, keeping its concentration low and minimizing protodeboronation.[8]
Anhydrous Conditions: For some sensitive boronic acids, running the reaction under strictly anhydrous conditions can suppress protodeboronation.[1]
Experimental Protocols & Data
General Procedure for Suzuki Coupling
This is a representative starting protocol that can be optimized based on your specific boronic acid and troubleshooting observations.
To an oven-dried reaction vessel, add N-(3-Iodo-5-methylpyridin-2-yl)pivalamide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes.
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M) via syringe.
In a separate vial, prepare the catalyst mixture by dissolving the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4 mol%) in a small amount of the degassed solvent.
Add the catalyst solution to the reaction mixture via syringe.
Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Table 1: Troubleshooting Guide Summary
Problem
Potential Cause
Recommended Action
Low/No Conversion
Inactive Catalyst
Rigorously degas; use a pre-catalyst; switch to a bulkier, more electron-rich ligand.
Poor Boronic Acid Quality
Check purity; use a boronic ester (pinacol, MIDA); increase equivalents.
Dehalogenation
Hydride source in reaction
Switch to a non-alkoxide base; use anhydrous solvent; lower temperature.
Homocoupling
Oxygen or excess Pd(II)
Rigorously degas; use a Pd(0) source; optimize temperature and catalyst loading.
Protodeboronation
Base-mediated decomposition
Use a milder base (e.g., KF); use a boronic ester; consider anhydrous conditions.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(42), 13854–13855. [Link]
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14061–14063. [Link]
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5857–5871. [Link]
Plouffe, B., et al. (2020). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, 24(10), 1968–1984. [Link]
Piotrowska, D. G., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(20), 6572–6575. [Link]
Billingsley, K. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
Plamondon, H., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765. [Link]
Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(9), 3491–3501. [Link]
Shields, J. D., et al. (2021). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 143(35), 14138–14147. [Link]
Scattolin, T., et al. (2018). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 47(32), 10839–10847. [Link]
ResearchGate. Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity. [Link]
National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
Dreher, S. D., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12559–12562. [Link]
Shields, J. D., et al. (2020). Mechanistic Study of an Improved Ni Precatalyst for Suzuki–Miyaura Reactions of Aryl Sulfamates: Understanding the Role of Ni(I) Species. Journal of the American Chemical Society, 142(1), 350–361. [Link]
ResearchGate. Cross‐Coupling Reactions of Aryl Pivalates with Boronic Acids. [Link]
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. [Link]
Gurung, S. K., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(12), 1941–1949. [Link]
American Chemical Society. A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
American Chemical Society. Mechanistic Studies of the Suzuki Cross-Coupling Reaction. [Link]
American Chemical Society. Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. [Link]
ResearchGate. The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. [Link]
Comparative Analysis of DFT Methodologies for the Study of Pivalamide and Pyridine Derivatives: A Case Study on "N-(3-Iodo-5-methylpyridin-2-yl)pivalamide"
An In-Depth Technical Guide Introduction: Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide
Introduction:
Substituted pyridine scaffolds are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and versatile chemical properties. When coupled with sterically demanding groups like pivalamides, their electronic and conformational characteristics can be finely tuned. The molecule N-(3-Iodo-5-methylpyridin-2-yl)pivalamide serves as an excellent model for exploring the interplay of steric hindrance and electronic effects imparted by its iodo, methyl, and pivalamide substituents.
Density Functional Theory (DFT) has emerged as an indispensable tool in modern chemistry, offering profound insights into molecular structure, reactivity, and electronic properties with remarkable accuracy.[1] For researchers in drug development and materials science, DFT calculations provide a rational basis for molecular design, enabling the prediction of properties before undertaking complex and resource-intensive synthesis.
This guide provides a comparative analysis of common DFT methodologies applicable to substituted pyridines and pivalamides, using N-(3-Iodo-5-methylpyridin-2-yl)pivalamide as a central case study. We will delve into the causality behind selecting specific computational methods, compare the types of data generated, and provide a detailed protocol for researchers to apply these powerful techniques in their own work.
Part 1: Foundational DFT Methodologies for Heterocyclic Systems
The accuracy and relevance of any DFT study are critically dependent on the choice of the computational approach, specifically the density functional and the basis set. This choice is not arbitrary but is guided by a balance between computational cost and the desired accuracy for the properties being investigated.
Choosing the Right Computational Approach
Density Functional Selection:
The functional is the core of a DFT calculation, approximating the exchange-correlation energy. For organic molecules composed of main-group elements, hybrid functionals are often the preferred choice.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used hybrid functional in computational chemistry.[2][3][4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic structure, particularly for systems where electron self-interaction can be an issue. While highly versatile, it's important to recognize its limitations. B3LYP can sometimes underestimate reaction barriers and poorly describe non-covalent interactions, such as dispersion forces, unless an empirical correction is applied.[5]
Basis Set Selection:
The basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set dictate the flexibility the calculation has to describe the electron distribution.
Pople-style Basis Sets (e.g., 6-31G, 6-311G): These are workhorse basis sets in computational chemistry. The numbers indicate how core and valence atomic orbitals are described.
Polarization Functions (d,p): Indicated by (d,p) or **, these functions allow for the description of non-spherical electron density, which is crucial for accurately modeling bonding. For example, adding d-functions to carbon and p-functions to hydrogen allows orbitals to shift and polarize in the presence of other atoms.[2]
Diffuse Functions (+): Indicated by a + or ++, these functions are important for describing species with diffuse electron density, such as anions or molecules with prominent lone pairs.[3][4] They are essential for accurately calculating properties like electron affinity and proton affinity.
The combination B3LYP/6-31G(d,p) is a very common starting point for geometry optimizations of organic molecules, offering a good compromise between accuracy and computational expense.[1] For more precise electronic properties, a larger basis set like 6-311+G(d,p) is often used on the optimized geometry in a subsequent single-point calculation.[6]
Level of Theory
Application in Literature
Strengths & Weaknesses
B3LYP/6-31G(d,p)
Geometry optimization, vibrational frequencies, NICS calculations for substituted pyridines.[1]
Strengths: Computationally efficient, good for structural parameters. Weaknesses: May be less accurate for electronic properties; can benefit from error cancellation.[5]
B3LYP/6-31+G(d)
H-bond interaction energies in heterocyclic bases.[3][7]
Strengths: Includes diffuse functions for better description of non-covalent interactions and lone pairs.
B3LYP/6-311G+(d,p)
HOMO-LUMO energy calculations for substituted pyridines.[8]
Strengths: Larger, more flexible basis set for valence electrons, leading to more accurate electronic properties.
B3LYP/6-31++G(d,p)
Corrosion inhibition potential of pyridine derivatives.[4]
Strengths: Includes diffuse functions on all atoms (including hydrogen), providing a robust description of electron distribution.
Standard DFT Workflow
A typical DFT study follows a logical progression of steps designed to ensure the final calculated properties correspond to a stable molecular conformation.
Caption: A standard workflow for DFT calculations.
Part 2: Comparative Analysis of Predicted Molecular Properties
By applying the methodologies described above, we can predict a range of properties for N-(3-Iodo-5-methylpyridin-2-yl)pivalamide and compare these expectations with findings from studies on similar molecules.
Molecular Geometry
The first step in any DFT analysis is to find the molecule's lowest energy structure through geometry optimization. For our target molecule, we can anticipate several key structural features based on related compounds.[9] The pyridine ring will be largely planar, while the bulky pivalamide group will likely be twisted out of the plane of the ring to minimize steric repulsion. An intramolecular hydrogen bond between the amide N-H and the pyridine nitrogen is possible, which would influence the overall conformation.
Caption: 2D structure of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.[10] The energy gap (ΔE) between them is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.[11][12]
For substituted pyridines, the distribution of these orbitals is heavily influenced by the substituents.[13]
HOMO: We expect the HOMO of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide to be primarily located on the electron-rich pyridine ring and the iodine atom.
LUMO: The LUMO is likely to be distributed over the pyridine ring and the electron-withdrawing pivalamide group.[12]
The HOMO-LUMO gap for our target molecule is expected to fall within the typical range for substituted pyridines, indicating moderate reactivity and stability.
Molecular Electrostatic Potential (MEP)
The MEP is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior.[15] It maps the electrostatic potential onto the electron density surface.
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For our molecule, these will be centered on the electronegative pyridine nitrogen and carbonyl oxygen atoms.[16]
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This region is expected around the amide hydrogen.[16]
Green Regions (Neutral Potential): Indicate areas of low polarity, such as the methyl and tert-butyl groups.
The MEP map provides an intuitive guide to intermolecular interactions, highlighting the sites most likely to engage in hydrogen bonding or other electrostatic interactions.[17][18]
Natural Bond Orbital (NBO) Analysis
NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[19] This method allows for the quantitative analysis of hyperconjugation—the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) anti-bonding orbital.[6][20]
For N-(3-Iodo-5-methylpyridin-2-yl)pivalamide, key NBO interactions would include:
Delocalization of the lone pair electrons from the pyridine nitrogen (n_N) into the antibonding orbitals (σ*) of adjacent C-C bonds.
Delocalization of the carbonyl oxygen lone pair (n_O) into the antibonding π* orbital of the C=O bond and adjacent σ* orbitals.
The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance, with higher values indicating stronger delocalization and greater molecular stability.[21]
Part 3: A Practical Guide to a DFT Study
This section provides a detailed, step-by-step methodology for conducting a DFT study on N-(3-Iodo-5-methylpyridin-2-yl)pivalamide using a program like Gaussian. This protocol is designed to be a self-validating system, where each step confirms the integrity of the previous one.
Experimental Protocol: DFT Calculation Workflow
1. Molecule Construction:
Action: Build the 3D structure of N-(3-Iodo-5-methylpyridin-2-yl)pivalamide using a molecular editor (e.g., GaussView, Avogadro, ChemDraw).
Causality: An accurate initial geometry, even if approximate, reduces the number of cycles required for the optimization algorithm to converge, saving computational time.
2. Geometry Optimization and Frequency Calculation:
Action: Perform a geometry optimization followed by a frequency calculation using the B3LYP functional and the 6-31G(d,p) basis set.
Keywords (Gaussian): #p B3LYP/6-31G(d,p) Opt Freq
Causality: The Opt keyword instructs the program to find the lowest energy conformation of the molecule. The subsequent Freq calculation is crucial for two reasons: it provides the thermodynamic properties (zero-point vibrational energy, enthalpy, etc.) and, most importantly, it verifies that the optimized structure is a true energy minimum. A stable structure will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable molecule.[1]
3. Refined Electronic Property Calculation:
Action: Using the optimized geometry from the previous step, perform a single-point energy calculation with a larger, more flexible basis set like 6-311+G(d,p). Request population analysis for NBO and generation of cube files for MEP visualization.
Causality: This "single-point" calculation does not re-optimize the geometry (Geom=Check Guess=Read uses the previous result). A larger basis set provides a more accurate description of the electron distribution, leading to more reliable electronic properties (energies, orbital shapes, charges) than the smaller basis set used for the more computationally demanding optimization.[8]
4. Data Analysis and Visualization:
Action:
Extract HOMO and LUMO energies from the output file to calculate the energy gap.
Use a visualization program to render the MEP from the generated cube file.
Analyze the NBO output section to identify key donor-acceptor interactions and their stabilization energies (E(2)).
Causality: This final step translates the raw numerical output of the calculation into chemically meaningful insights about the molecule's stability, reactivity, and potential interaction sites.
Caption: A step-by-step protocol for DFT analysis.
Conclusion
This guide demonstrates that through a systematic workflow of geometry optimization, frequency verification, and detailed property analysis (HOMO-LUMO, MEP, NBO), a comprehensive understanding of the target molecule can be constructed. The comparative data from related pyridine and pivalamide systems provide a solid foundation for interpreting these results. Ultimately, DFT serves as a powerful predictive tool, enabling scientists to generate and test hypotheses in silico, thereby accelerating the discovery and development of novel molecules for a wide range of applications.
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